molecular formula C10H13FO B8002444 1-(3-Fluoro-2-methylphenyl)propan-2-ol

1-(3-Fluoro-2-methylphenyl)propan-2-ol

Cat. No.: B8002444
M. Wt: 168.21 g/mol
InChI Key: VOUQYSGDRXAEBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluoro-2-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(3-fluoro-2-methylphenyl)propan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-fluoro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-2-methylphenyl)propan-2-ol is unique due to its specific substitution pattern on the benzene ring and the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various applications .

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUQYSGDRXAEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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